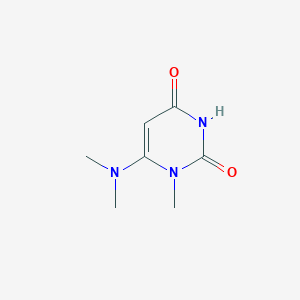

6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(dimethylamino)-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-9(2)6-4-5(11)8-7(12)10(6)3/h4H,1-3H3,(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHSRXJRCCOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

DMAMP serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

Biological Activity:

DMAMP has shown potential biological activities, particularly in antimicrobial and anticancer research. Its derivatives are being studied for their interactions with biological targets, such as proteins involved in cell proliferation and apoptosis.

Case Study: Anticancer Properties

Recent studies have demonstrated DMAMP's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 15.2 | Inhibition of transglutaminase 2 |

| Renal Cancer | 12.5 | Induction of apoptosis via caspase activation |

These findings suggest that DMAMP can modulate key signaling pathways critical for cancer cell survival .

Medicine

In medicinal chemistry, DMAMP is being investigated as a precursor for xanthine derivatives, which have established therapeutic applications, including:

- CNS Stimulants: Compounds like caffeine and theophylline.

- Antiasthmatic Agents: Due to their ability to block adenosine receptors.

The potential use of DMAMP in drug development highlights its significance in creating new therapeutic agents .

Industry

DMAMP is utilized in the synthesis of:

- Dyes: Its chemical properties allow it to be incorporated into various dye formulations.

- Agrochemicals: It serves as an intermediate in producing agricultural chemicals.

This versatility makes DMAMP a valuable compound in industrial applications .

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with nucleic acids, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among pyrimidine-dione derivatives include substituents at positions 1, 3, 5, and 6, which influence electronic properties, solubility, and biological activity.

Key Observations :

- Electron-Donating Groups: The dimethylamino group at position 6 enhances solubility (e.g., 46.3 mg/mL for 6-amino-1,3-dimethylpyrimidine-2,4-dione ) compared to non-polar substituents like biphenyl (e.g., 9c–9g in ).

- Biological Activity: Bulky substituents (e.g., biphenylamino in 9c–9g) improve HIV RT inhibition but may hinder membrane permeability . Nitro or aryl groups (e.g., and ) are associated with anticancer or CNS activity.

Physicochemical Properties

Implications: The dimethylamino group balances solubility and lipophilicity, making the compound suitable for oral bioavailability. In contrast, biphenyl derivatives () require formulation adjustments for drug delivery.

Biological Activity

6-(Dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione, is a pyrimidine derivative that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

The compound has the molecular formula and features a pyrimidine ring with two carbonyl groups at positions 2 and 4. The presence of both amino and dimethylamino groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial properties . It has been shown to inhibit various pathogens effectively. The compound's mechanism involves interaction with microbial enzymes and receptors, disrupting their normal functions.

- Case Study : A study demonstrated that this compound exhibited potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promise as an antiviral agent . Its structural features allow for interaction with viral enzymes, potentially inhibiting viral replication.

- Research Findings : In vitro studies have indicated that 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione can inhibit the replication of certain viruses by targeting viral polymerases. This action is crucial for the development of antiviral therapies.

Anticancer Properties

The compound also exhibits cytotoxic effects on cancer cells , making it a candidate for anticancer drug development. Its ability to induce apoptosis in cancer cell lines has been documented.

- Research Example : A study reported that treatment with 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione led to a significant reduction in cell viability in various cancer cell lines. The compound triggered apoptosis through the activation of caspase pathways.

The biological activity of 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The amino groups in the structure allow for interactions with active sites of enzymes involved in microbial metabolism and viral replication.

- Metal Ion Complexation : The compound can form stable complexes with metal ions which may enhance its biological efficacy by increasing bioavailability or altering pharmacokinetics.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione relative to structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | 2434-53-9 | 0.91 | Lacks dimethylamino group; simpler structure |

| 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | 21236-97-5 | 0.98 | Different methyl group positioning |

| 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione | 874-14-6 | 0.91 | No amino group; purely pyrimidine derivative |

The presence of both amino and dimethylamino groups distinguishes it from these compounds by potentially enhancing its reactivity and biological activity.

Q & A

What are the optimal synthetic routes for 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves alkylation or amination of pyrimidine precursors. For example, alkylation of 6-amino-1-methyluracil with dimethylamine derivatives in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or Et₃N) is a common approach . demonstrates that using DMF as a solvent with K₂CO₃ promotes efficient alkylation, yielding 42–78% of target compounds. However, competing side reactions (e.g., over-alkylation) may occur if stoichiometry or temperature is not tightly controlled. Purification via recrystallization (ethanol/CH₂Cl₂ mixtures) is critical to isolate high-purity products .

How do structural modifications at the 6-position (e.g., dimethylamino vs. alkyl/aryl groups) affect the compound’s biological activity and electronic properties?

Advanced Research Focus

Substituents at the 6-position significantly modulate bioactivity. For instance, dimethylamino groups enhance electron-donating effects, potentially improving interactions with enzyme active sites (e.g., eEF-2K inhibition in ). In contrast, bulky aryl groups (e.g., 4-methylphenyl in ) may sterically hinder binding but improve metabolic stability. Computational studies (e.g., DFT) paired with SAR analyses can quantify electronic effects (e.g., Hammett constants) and guide rational design .

What analytical techniques are most reliable for characterizing 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

Basic Research Focus

1H/13C NMR and LC-MS are standard for structural confirmation. Key NMR features include:

- Dimethylamino protons : Singlet at δ ~2.8–3.2 ppm (split in non-symmetrical environments) .

- Pyrimidine ring protons : Doublets or triplets between δ 5.6–7.5 ppm, depending on substitution .

LC-MS provides molecular weight validation (e.g., [M+H]+ peaks) and purity assessment. X-ray crystallography () resolves stereochemical ambiguities, such as dihedral angles between substituents and the pyrimidine core .

How should researchers address contradictory data in reaction yields or biological activity across studies?

Advanced Research Focus

Discrepancies often arise from variations in solvent polarity, catalyst loading, or impurities. For example, reports a 78% yield for a cyclopropyl derivative using DMF, while notes lower yields (26%) for nitration reactions due to HNO₃/H₂SO₄ side reactions. Systematic optimization (e.g., Design of Experiments) can identify critical factors. Additionally, biological activity contradictions may stem from assay conditions (e.g., enzyme source, pH). Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic inhibition) is recommended .

What mechanistic insights explain the compound’s inhibition of eEF-2K, and how can this inform drug design?

Advanced Research Focus

The dimethylamino group likely participates in hydrogen bonding with eEF-2K’s ATP-binding pocket, while the pyrimidine core mimics adenine interactions. Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding residues. highlights that derivatives with smaller 6-substituents (e.g., amino groups) show higher inhibitory potency, suggesting steric limitations in the active site .

How can Vilsmeier formylation be applied to functionalize the pyrimidine ring, and what are its limitations?

Advanced Research Focus

Vilsmeier formylation (POCl₃/DMF) introduces formyl groups at the 5-position of pyrimidine derivatives (). However, competing chlorination or decomposition may occur under harsh conditions. Lower temperatures (0–5°C) and controlled reagent stoichiometry minimize side reactions. The resulting aldehydes serve as intermediates for further derivatization (e.g., condensation with amines) .

What crystallographic data are available for this compound, and how do they inform conformational analysis?

Advanced Research Focus

X-ray studies (e.g., ) reveal dihedral angles between substituents and the pyrimidine ring, which influence molecular packing and solubility. For example, 6-hydroxy derivatives exhibit intermolecular H-bonding networks, enhancing crystal stability. These data guide co-crystal engineering to improve bioavailability .

How can researchers identify and mitigate byproducts during synthesis?

Basic Research Focus

Common byproducts include over-alkylated species or oxidation products. TLC monitoring (e.g., hexane/EtOAc gradients) and LC-MS tracking detect intermediates. highlights nitration byproducts, which can be minimized using dilute HNO₃ and controlled reaction times. Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) isolates pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.